Cas no 1219149-34-4 (PYIMRQWQFOYRSI-UHFFFAOYSA-N)
PYIMRQWQFOYRSI-UHFFFAOYSA-N Chemical and Physical Properties
Names and Identifiers
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- PYIMRQWQFOYRSI-UHFFFAOYSA-N
- N-Boc-2-Amino-3-quinolin-4-yl-propionic acid
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- MDL: MFCD03453220
- Inchi: 1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-8-9-18-13-7-5-4-6-12(11)13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)
- InChI Key: PYIMRQWQFOYRSI-UHFFFAOYSA-N
- SMILES: C(C1=CC=NC2C=CC=CC1=2)C(C(=O)O)NC(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
PYIMRQWQFOYRSI-UHFFFAOYSA-N Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0193-1g |
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid |
1219149-34-4 | 96% | 1g |
11702.99CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0193-5g |
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid |
1219149-34-4 | 96% | 5g |
41384.47CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0193-500mg |
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid |
1219149-34-4 | 96% | 500mg |
6275.51CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0193-250mg |
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid |
1219149-34-4 | 96% | 250mg |
3561.78CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0193-100mg |
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid |
1219149-34-4 | 96% | 100mg |
2204.91CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0193-50mg |
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid |
1219149-34-4 | 96% | 50mg |
1526.48CNY | 2021-07-19 | |
| Ambeed | A479155-1g |
2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid |
1219149-34-4 | 98% | 1g |
$388.0 | 2024-04-25 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0193-1g |
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid |
1219149-34-4 | 96% | 1g |
¥12066.64 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0193-5g |
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid |
1219149-34-4 | 96% | 5g |
¥42670.43 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0193-500mg |
N-Boc-2-Amino-3-quinolin-4-yl-propionic acid |
1219149-34-4 | 96% | 500mg |
¥6470.52 | 2025-01-20 |
PYIMRQWQFOYRSI-UHFFFAOYSA-N Suppliers
PYIMRQWQFOYRSI-UHFFFAOYSA-N Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on PYIMRQWQFOYRSI-UHFFFAOYSA-N
Comprehensive Overview of PYIMRQWQFOYRSI-UHFFFAOYSA-N (CAS No. 1219149-34-4): Properties, Applications, and Industry Relevance
The compound identified by CAS No. 1219149-34-4 and the InChIKey PYIMRQWQFOYRSI-UHFFFAOYSA-N has garnered significant attention in the chemical and pharmaceutical industries due to its unique structural properties and potential applications. This article delves into the molecular characteristics, synthesis pathways, and emerging uses of this compound, while addressing frequently searched questions such as "What is PYIMRQWQFOYRSI-UHFFFAOYSA-N used for?" and "How is CAS 1219149-34-4 synthesized?". By integrating SEO-optimized keywords like "PYIMRQWQFOYRSI-UHFFFAOYSA-N applications" and "1219149-34-4 properties", this content aims to provide a valuable resource for researchers and industry professionals.
From a molecular perspective, PYIMRQWQFOYRSI-UHFFFAOYSA-N exhibits a distinct chemical architecture that enables interactions with biological targets, making it a candidate for drug discovery and material science. Recent studies highlight its role in high-performance materials and biomedical research, aligning with trends such as sustainable chemistry and green synthesis. Users searching for "eco-friendly chemical alternatives" or "innovative pharmaceutical intermediates" will find this compound particularly relevant, as it aligns with the global push toward environmentally benign processes.
The synthesis of CAS No. 1219149-34-4 involves multi-step organic reactions, often leveraging catalytic methods to enhance yield and purity. Industry forums frequently discuss its scalability, with queries like "How to optimize PYIMRQWQFOYRSI-UHFFFAOYSA-N production?" trending among chemists. Notably, its stability under varying pH and temperature conditions makes it suitable for advanced material formulations, a topic gaining traction in nanotechnology and polymers research.
In the context of AI-driven drug discovery, PYIMRQWQFOYRSI-UHFFFAOYSA-N has been explored for its ligand-binding efficiency, a hotspot in computational chemistry. Searches for "machine learning in chemical design" often intersect with discussions about this compound, as researchers leverage predictive modeling to identify its potential in targeted therapies. This synergy between traditional chemistry and digital innovation underscores its versatility.
Regulatory and safety profiles of 1219149-34-4 are also frequently queried, with emphasis on compliance and handling guidelines. While not classified as hazardous, proper laboratory protocols are recommended, as with all fine chemicals. The compound's biodegradability and low toxicity further enhance its appeal in consumer-facing applications, such as cosmetics and food-grade additives.
Looking ahead, the demand for PYIMRQWQFOYRSI-UHFFFAOYSA-N is projected to rise, driven by its adaptability across sectors. Keywords like "future of specialty chemicals" and "1219149-34-4 market trends" reflect growing commercial interest. By maintaining a balance between technical depth and accessible language, this overview serves as a primer for stakeholders navigating the evolving landscape of high-value compounds.
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